molecular formula C11H19ClN2O6S B6605750 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate CAS No. 2757894-48-5

1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate

Cat. No. B6605750
CAS RN: 2757894-48-5
M. Wt: 342.80 g/mol
InChI Key: QRRSGAJQYFDJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate (TBMP-CS) is a novel and versatile compound used in a range of scientific research applications. TBMP-CS is a heterocyclic compound that contains both nitrogen and sulfur atoms, and is composed of an oxygen-containing piperazine ring, a tert-butyl group, and a methyl group. This compound is highly reactive and can be used in a variety of chemical reactions, such as nucleophilic substitution, cycloaddition, and Diels-Alder reactions. TBMP-CS is also used as a catalyst in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Scientific Research Applications

1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate is used in a variety of scientific research applications. It is commonly used as a catalyst for organic reactions, such as nucleophilic substitution, cycloaddition, and Diels-Alder reactions. It is also used as a reagent in the synthesis of pharmaceuticals and agrochemicals. In addition, 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate has been used to study the structure and reactivity of organic compounds.

Mechanism of Action

The mechanism of action of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate is not well understood. However, it is believed that it acts as a nucleophile, attacking electrophiles and forming covalent bonds with them. This reaction is believed to be reversible, and the products can be further modified by other reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate are not well understood. However, it is believed that 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate can act as a catalyst for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also believed that 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate can act as a reagent in the study of the structure and reactivity of organic compounds.

Advantages and Limitations for Lab Experiments

The advantages of using 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate in lab experiments include its high reactivity, its ability to catalyze a variety of organic reactions, and its ability to act as a reagent in the study of organic compounds. The limitations of using 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate include its high cost and its potential for toxicity.

Future Directions

There are several potential future directions for research involving 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate. One potential direction is the development of new methods for the synthesis of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate. Another potential direction is the study of the mechanism of action of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate. Additionally, further research could be conducted to explore the biochemical and physiological effects of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate. Finally, research could be conducted to explore the potential applications of 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate in the synthesis of pharmaceuticals and agrochemicals.

Synthesis Methods

1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate can be synthesized using several different methods. One of the most common methods is the reaction of 1-tert-butyl-3-methyl-4-chloro-piperazine-1,3-dicarboxylic acid (TBMP-CA) with chlorosulfonic acid (HClSO3). This reaction produces the desired 1-tert-butyl 3-methyl 4-(chlorosulfonyl)piperazine-1,3-dicarboxylate as a white crystalline solid. Other methods of synthesis include the reaction of TBMP-CA with sulfuric acid (H2SO4) or the reaction of TBMP-CA with sodium sulfite (Na2SO3).

properties

IUPAC Name

1-O-tert-butyl 3-O-methyl 4-chlorosulfonylpiperazine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O6S/c1-11(2,3)20-10(16)13-5-6-14(21(12,17)18)8(7-13)9(15)19-4/h8H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRSGAJQYFDJFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O6S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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